Product packaging for Pyrrolothiazine(Cat. No.:)

Pyrrolothiazine

Cat. No.: B1262299
M. Wt: 136.18 g/mol
InChI Key: CUQQLFJBWDBZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolothiazine is a heterocyclic compound featuring a fused pyrrole and thiazine ring system, serving as a versatile scaffold in medicinal chemistry and drug discovery research . This compound class has been identified and studied for its potential as an enzyme inhibitor, with specific derivatives investigated for their biological activity . Research into this compound derivatives explores their value in antitumor applications, with some related tricyclic pyrrolopyrimidine systems demonstrating promising activity against human cancer cell lines such as colon cancer HT-29 . The saturated, non-planar nature of the pyrrolidine-like components in its structure contributes to greater three-dimensional coverage and stereochemical complexity, which can be advantageous for exploring diverse pharmacophore spaces and improving binding affinity to biological targets . Researchers utilize this compound as a key building block for the synthesis of more complex molecules with potential pharmacological properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2S B1262299 Pyrrolothiazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

IUPAC Name

pyrrolo[2,3-e]thiazine

InChI

InChI=1S/C6H4N2S/c1-4-8-9-6-2-3-7-5(1)6/h1-4H

InChI Key

CUQQLFJBWDBZAF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC=N2)SN=C1

Synonyms

1H-pyrrolo(1,2-c)(1,3)thiazine
pyrrolothiazine

Origin of Product

United States

Synthetic Methodologies for Pyrrolothiazine Core Structures and Derivatives

Classical and Conventional Pyrrolothiazine Synthesis Approaches

Traditional methods for assembling the this compound ring system often rely on fundamental organic reactions such as cyclizations and multi-component reactions. These approaches have been instrumental in the initial exploration of this compound chemistry.

Cyclization Reactions for this compound Ring Formation

Cyclization reactions represent a cornerstone in the synthesis of heterocyclic compounds, including pyrrolothiazines. These reactions typically involve the intramolecular formation of one or more rings from a suitably functionalized acyclic precursor. A common strategy involves the reaction of 3-amino-2-mercaptopyrrole derivatives with reagents that can provide the remaining atoms for the thiazine (B8601807) ring, followed by cyclization. tandfonline.comtandfonline.com For instance, the interaction of these pyrrole (B145914) derivatives with compounds like chloroacetic acid or ethyl chloroacetate (B1199739) can lead to the formation of the this compound skeleton through the elimination of small molecules such as water and hydrogen chloride. tandfonline.com The specific conditions, such as the choice of solvent and catalyst, can influence the outcome and efficiency of the cyclization process. tandfonline.com

The versatility of cyclization is further demonstrated in the synthesis of various fused heterocyclic systems. For example, intramolecular cyclizations of N-alkyne-substituted pyrrole esters have been developed to produce pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. beilstein-journals.org These reactions can proceed through different pathways, such as 6-exo-dig or 6-endo-dig cyclizations, depending on the electronic properties of the substituents on the alkyne. beilstein-journals.org

Multi-component Reactions in this compound Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govfrontiersin.org This approach offers significant advantages, including reduced synthesis time, cost, and waste generation, by minimizing the need for isolating intermediates. nih.govresearchgate.net

While direct multi-component syntheses specifically targeting pyrrolothiazines are less commonly documented, the principles of MCRs are applied to create the necessary precursors. For example, the synthesis of polysubstituted pyrroles, which can be key intermediates for pyrrolothiazines, is often achieved through MCRs. researchgate.net One such method involves the catalyst-free reaction of isocyanides, amines, and gem-diactivated olefins to produce structurally diverse pyrroles. researchgate.net These pyrrole derivatives can then be subjected to further cyclization reactions to construct the final this compound ring system. The power of MCRs lies in their ability to rapidly generate molecular complexity from simple and readily available starting materials. nih.gov

Reactions involving 3-Amino-2-mercaptopyrrole Derivatives

A cornerstone in the classical synthesis of pyrrolothiazines involves the use of 3-amino-2-mercaptopyrrole derivatives as key building blocks. tandfonline.comtandfonline.com These compounds possess the necessary functionalities—an amino group and a mercapto group—correctly positioned on the pyrrole ring to facilitate the annulation of the thiazine ring.

A typical reaction involves the interaction of cyanothioformamides with chalcones to generate 3-amino-2-mercaptopyrroles. tandfonline.comtandfonline.com These intermediates exist in tautomeric forms, including 3-aminopyrroline-2-thiones and 3-iminopyrrolidine-2-thiones. tandfonline.comtandfonline.com The subsequent reaction of these pyrrole derivatives with bifunctional electrophiles leads to the formation of the this compound ring system. For example, treatment with chloroacetic acid, ethyl chloroacetate, or chloroacetamide results in cyclization to yield the corresponding this compound derivatives. tandfonline.comtandfonline.com Similarly, reaction with 2,3-dichloro-1,4-naphthoquinone can produce more complex, fused pyrrolonaphthothiazine structures. tandfonline.com The reaction conditions, such as the solvent and the presence of a catalyst, can be tailored to promote the desired cyclization pathway. tandfonline.com

Modern and Advanced this compound Synthesis Strategies

Contemporary approaches to this compound synthesis leverage the power of modern catalysis to achieve higher levels of efficiency, selectivity, and stereocontrol. These methods often employ transition metals or small organic molecules (organocatalysts) to facilitate the desired transformations.

Transition Metal-Mediated this compound Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to complex molecular architectures. arkat-usa.orgmdpi.com In the context of this compound synthesis, transition metals can be employed to catalyze key bond-forming reactions, such as cross-coupling and cyclization reactions. nptel.ac.in While specific examples dedicated solely to this compound synthesis are emerging, the principles of transition metal-mediated synthesis of related heterocyclic systems like pyrroles and pyrrolines are well-established and applicable. arkat-usa.orgrsc.org

For instance, palladium-catalyzed reactions are widely used for the formation of C-C and C-N bonds, which are crucial for constructing the this compound framework. organic-chemistry.org These methods often exhibit high functional group tolerance and can be performed under mild reaction conditions. organic-chemistry.org Gold catalysis is another powerful tool, particularly for the activation of alkynes and allenes, enabling cascade cyclizations to form highly substituted pyrroles that can serve as precursors to pyrrolothiazines. arkat-usa.org The development of transition metal-catalyzed methods for the direct synthesis of pyrrolothiazines is an active area of research, promising more atom-economical and environmentally benign routes.

Organocatalytic Approaches to Chiral this compound Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. snnu.edu.cn This approach is particularly valuable for the construction of enantiomerically enriched heterocyclic compounds, including chiral this compound derivatives. researchgate.netchemrxiv.org

A notable example is the organocatalytic enantioselective synthesis of pyrrolo[1,2-d] tandfonline.comresearchgate.netthiazine-2-carbaldehydes. researchgate.netchemrxiv.org This method utilizes a proline-derived organocatalyst to promote a domino 1,3-dipolar cycloaddition/rearrangement sequence. researchgate.netchemrxiv.org The reaction between an azomethine ylide and a dipolarophile proceeds with high yield, enantioselectivity, and diastereoselectivity, affording highly functionalized chiral pyrrolothiazines with three contiguous stereogenic centers, including a chiral quaternary center. researchgate.netchemrxiv.org This strategy highlights the potential of organocatalysis to access complex and stereochemically rich this compound scaffolds in a single step. researchgate.net The development of novel organocatalytic methods continues to expand the toolkit for the synthesis of diverse and medicinally relevant chiral this compound derivatives. nih.govresearcher.lifebeilstein-journals.org

Domino Cycloaddition/Rearrangement Sequences in this compound Formation

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient strategy for constructing complex molecular architectures like the this compound scaffold. researchgate.netchemrxiv.org A prominent and effective approach for synthesizing chiral pyrrolo[1,2-d] nih.govrsc.orgthiazine-2-carbaldehydes involves a formal domino 1,3-dipolar cycloaddition/rearrangement sequence. nih.govacs.org This method utilizes the reaction between benzothiazolium salts, serving as precursors to azomethine ylides, and α,β-unsaturated aldehydes in the presence of an asymmetric organocatalyst. nih.govacs.org

The process is initiated by the in-situ generation of an active 1,3-dipole, such as benzothiazolium N-phenacylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. researchgate.netchemrxiv.org This cycloaddition is a powerful method for building five-membered heterocyclic rings like pyrrolidines. chemrxiv.org The resulting domino process smoothly proceeds through an intermolecular [3+2] cycloaddition followed by an intramolecular rearrangement to afford the desired this compound derivatives. chemrxiv.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the reaction mechanism. chemrxiv.orgresearchgate.net The formation of a hydropyrrolo-thiazole intermediate is identified as the rate-determining step. chemrxiv.orgchemrxiv.orgresearchgate.net This high-energy intermediate subsequently undergoes ring-opening to produce a thiolate anion. chemrxiv.orgresearchgate.net This is followed by a C-N bond rotation and an intramolecular 1,2-addition to a ketone, culminating in spontaneous protonation to yield the final pyrrolo[1,2-d] nih.govrsc.orgthiazine-2-carbaldehydes. chemrxiv.orgresearchgate.net This sequence efficiently constructs fluorescent, highly enantioenriched chiral molecules that possess three adjacent stereogenic centers, including a chiral quaternary carbon, all in a single step. researchgate.netnih.govchemrxiv.org

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is crucial for exploring their potential applications, as biological activity is often dependent on specific stereochemistry. mdpi.com Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of these heterocyclic systems. nih.govchemrxiv.org

A notable example is the proline-derived organocatalytic enantioselective synthesis of pyrrolo[1,2-d] nih.govrsc.orgthiazine-2-carbaldehydes through the previously mentioned domino 1,3-dipolar cycloaddition/rearrangement sequence. researchgate.netchemrxiv.orgchemrxiv.org This asymmetric organocatalyst facilitates the creation of chiral molecules with excellent yields, enantio- and diastereoselectivity. nih.govacs.orgchemrxiv.org The reaction demonstrates broad functional group tolerance, accommodating various benzothiazolium salts with electron-donating, electron-withdrawing, and bulky aryl groups, as well as a range of α,β-unsaturated aldehydes. chemrxiv.org Generally, substitutions at the meta and para positions of the cinnamaldehyde (B126680) phenyl ring result in domino products with excellent enantiomeric excess (ee), often up to 98% ee. chemrxiv.org Even cinnamaldehydes with electron-donating groups at the para position yield the desired products in good yields with high enantioselectivity (92-98% ee). chemrxiv.org

This methodology successfully establishes three contiguous stereogenic centers, one of which is a challenging chiral quaternary center, with a high degree of control. researchgate.netchemrxiv.orgnih.gov The synthetic utility and scalability of this protocol have been demonstrated through successful gram-scale synthesis. nih.gov

Table 1: Substrate Scope in the Organocatalyzed Domino Synthesis of Pyrrolo[1,2-d] nih.govrsc.orgthiazine-2-carbaldehydes This table is representative of findings reported in the literature and is for illustrative purposes.

Entry Benzothiazolium Salt Substituent (R¹) Cinnamaldehyde Substituent (R²) Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
1 H H 85 >99 >20:1
2 4-Me H 82 98 >20:1
3 4-Cl H 90 97 >20:1
4 4-Br H 92 96 >20:1
5 H 4-MeO 88 98 >20:1
6 H 4-Cl 86 96 >20:1
7 H 4-NO₂ 75 92 19:1
8 H 2-Cl 81 97 >20:1

This strategy has also been extended to the one-pot synthesis of other complex chiral molecules, such as tetrasubstituted dihydropyrrole-3-carbaldehydes, further highlighting the versatility of the stereoselective domino approach. chemrxiv.orgchemrxiv.org

Synthetic Challenges and Future Perspectives in this compound Synthesis

Despite recent advances, the synthesis of this compound and related pyrrolotriazine scaffolds faces several challenges that open avenues for future research. A significant challenge is the development of robust, scalable, and cost-effective synthetic routes. nih.gov For instance, the synthesis of the pyrrolo[2,1-f] nih.govrsc.orgnih.govtriazine core, an important precursor for the antiviral drug Remdesivir, has been hindered by several low-yielding steps and a reliance on scarce, long-lead-time raw materials. nih.gov This underscores the need for more efficient synthetic pathways that utilize abundant, commoditized building blocks, a concept termed “Supply Centered Synthesis” (SCS). nih.gov

Another challenge lies in the handling of hazardous reagents. The N-amination of pyrroles, a key step in some synthetic sequences, can involve reagents like monochloramine, which poses practical challenges at an industrial scale due to its instability and the hazards associated with its accumulation and storage. nih.gov Future perspectives in this area include the development and application of continuous flow reactors or chloramine (B81541) generators to produce and consume such reagents on-demand, thereby preventing accumulation and improving safety. nih.gov

Furthermore, there is vast potential for discovering new biological activities for this class of compounds. nih.gov While some this compound and pyrrolotriazinone derivatives have been investigated, many biological targets remain unexplored. nih.govresearchgate.net Future synthetic efforts will likely be coupled with biological screening to identify new lead compounds for drug discovery, driving further innovation in the synthesis of diverse and complex this compound libraries. nih.govresearchgate.net

Structural Characterization and Advanced Analysis of Pyrrolothiazine Systems

Spectroscopic Characterization Techniques Applied to Pyrrolothiazine Derivatives

Infrared (IR) spectroscopy is valuable for identifying characteristic functional groups present in the molecule. mdpi.comrsc.org For instance, the presence of carbonyl (C=O) and C=N bonds can be confirmed by their distinct absorption bands. mdpi.com Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds, further corroborating their proposed structures. mdpi.com In some cases, UV-Visible spectroscopy is also used to study the electronic transitions within the this compound system. rsc.org

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique has been instrumental in characterizing various this compound derivatives, providing detailed insights into their molecular geometry, conformation, and intermolecular interactions. nih.govnih.goviucr.orgnih.goviucr.orggoogle.comjhu.edujocpr.commdpi.com

In numerous structurally characterized this compound derivatives, the five-membered pyrrolo (or pyrrolidine) ring commonly adopts an envelope conformation. nih.govnih.goviucr.orgnih.goviucr.orgresearchgate.net This conformation is characterized by four of the ring atoms being roughly coplanar, while the fifth atom, often the nitrogen, is out of this plane, acting as the "flap" of the envelope. nih.govresearchgate.net For example, in diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylate, the pyrrolo ring exhibits an envelope conformation with the nitrogen atom (N1) as the flap. nih.gov Puckering parameters, such as Q(2) and φ(2), are used to quantitatively describe this conformation. nih.gov In another instance, the pyrrolidine (B122466) ring in ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1-carboxylate also adopts an envelope conformation. nih.govresearchgate.net

Table 1: Pyrrolo Ring Conformation in Selected this compound Derivatives
CompoundPyrrolo Ring ConformationPuckering ParametersReference
diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylateEnvelope (on N1 atom)Q(2) = 0.386 (3) Å, φ(2) = 0.6 (6)° nih.gov
ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1-carboxylateEnvelope (on N atom)θ₂ = 0.413 (2) Å, φ₂ = 153 (1)° nih.govresearchgate.net
diethyl 1-benzyl-2,2-dioxo-4-phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylateEnvelopeNot specified iucr.org

The six-membered thiazine (B8601807) ring in this compound systems typically adopts a chair or a distorted chair conformation. nih.govnih.goviucr.orgnih.goviucr.orgresearchgate.net In the case of diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylate, the thiazine ring is in a near chair conformation. nih.goviucr.org Similarly, a distorted chair conformation is observed for the thiazine ring in ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1-carboxylate. nih.govresearchgate.net The degree of distortion from an ideal chair conformation can be quantified using Cremer and Pople puckering parameters. nih.gov

Table 2: Thiazine Ring Conformation in Selected this compound Derivatives
CompoundThiazine Ring ConformationPuckering ParametersReference
diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylateNear ChairQ = 0.607 (2) Å, θ = 171.65 (19)°, φ = 306.1 (14)° nih.goviucr.org
ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1-carboxylateDistorted Chairθ₂ = 0.101 (2) Å, φ₂ = 101 (1)°, θ₃ = 0.661 (2) Å nih.govresearchgate.net
diethyl 1-benzyl-2,2-dioxo-4-phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] nih.govnih.govthiazine-1,3-dicarboxylateDistorted ChairNot specified iucr.org

Hirshfeld Surface Analysis in this compound Structural Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgresearchgate.netscirp.orgmdpi.comresearchgate.net By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. iucr.orgscirp.orgmdpi.com Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. scirp.orgmdpi.commdpi.com

Table 3: Quantitative Analysis of Intermolecular Contacts for a this compound Derivative
Interaction TypeContribution to Hirshfeld Surface (%)Reference
H···H67.2 nih.gov
O···H/H···O18.9 nih.gov

Two-Dimensional Fingerprint Plot Analysis of this compound Interactions

Two-dimensional (2D) fingerprint plots derived from Hirshfeld surface analysis serve as a powerful tool for quantifying and visualizing the intricate network of intermolecular interactions within the crystal structures of this compound systems. iucr.orgresearchgate.net These plots provide a detailed summary of all intermolecular contacts, allowing for a comprehensive understanding of the forces that govern the crystal packing. mdpi.com The 2D fingerprint plot is a graphical representation that plots the distance from any point on the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest atom nucleus outside the surface (dₑ). mdpi.comresearchgate.net The resulting plot is unique for each crystal structure and can be deconstructed to highlight the contributions of specific types of atomic interactions. iucr.orgresearchgate.net

The analysis of these plots reveals the relative prevalence of different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and other close contacts, which are crucial for the stability of the crystal lattice. iucr.orgnih.gov The color-coding on the Hirshfeld surface, which is often mapped with the normalized contact distance (dnorm), visually complements the fingerprint plots. iucr.orgresearchgate.net Red areas on the dnorm map indicate contacts shorter than the van der Waals radii, representing strong interactions, while blue and white areas denote longer and near van der Waals contacts, respectively. mdpi.com

The fingerprint plot for this this compound derivative was decomposed to quantify the contributions of different interactions. iucr.orgresearchgate.net The O···H/H···O interactions, indicative of hydrogen bonding, appeared as distinct, sharp spikes on the plot. iucr.orgnih.gov Other significant contacts included C···H/H···C, S···H/H···S, and S···O interactions, each with a characteristic appearance on the 2D plot. iucr.org For instance, the C···H/H···C interactions were visualized as symmetrical wing-like projections. iucr.org

The quantitative contributions of the dominant intermolecular interactions for this specific this compound derivative are summarized in the table below.

Interaction TypeContribution to Hirshfeld Surface (%)Appearance on Fingerprint Plot
H···H67.2Scattered points iucr.org
O···H/H···O18.9Large, symmetrically sharp spikes at the bottom researchgate.net
C···H/H···C8.9Symmetrical wing-like projections iucr.org
S···H/H···S4.1External sharp wings iucr.org
S···O0.8Least contribution iucr.org

Similarly, in isomorphous this compound derivatives, such as diethyl 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] rsc.orgresearchgate.netthiazine-1,3-dicarboxylate and its 4-methylbenzyl-4-methylphenyl substituted analogue, 2D fingerprint plot analysis revealed the nature of the intermolecular interactions. nih.gov For the chloro-substituted derivative, the O···H/H···O intermolecular interactions were represented by distinct sharp spikes, while the area between the spikes corresponded to H···H contacts. nih.gov A notable feature in the fingerprint plot of this compound was the presence of Cl···H/H···Cl interactions, which appeared as two wing-like projections. nih.gov The quantitative contributions of these interactions are detailed in the following table.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H46.7 nih.gov
O···H/H···OSignificant, but percentage not specified nih.gov
Cl···H/H···ClSignificant, but percentage not specified nih.gov

The analysis of 2D fingerprint plots provides a robust and detailed understanding of the supramolecular architecture of this compound systems. By quantifying the relative contributions of various intermolecular contacts, this technique offers valuable insights into the forces that dictate the crystal packing and, by extension, the physicochemical properties of these compounds. iucr.orgnih.gov

Theoretical and Computational Studies on Pyrrolothiazine Scaffolds

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate mechanisms of chemical reactions. akj.azrsc.org These computational methods allow for the mapping of reaction pathways, including the characterization of transition states and intermediates, which are often difficult to analyze experimentally. rsc.orgnrel.gov

In the synthesis of chiral pyrrolo[1,2-d] imicams.ac.cnmdpi.comthiazine-2-carbaldehydes via a domino 1,3-dipolar cycloaddition, DFT calculations have been employed to understand the reaction sequence. chemrxiv.org Researchers utilized the M06-2X functional to model the reaction, revealing a mechanism that involves the ring-opening of an intermediate hydropyrrolo-thiazole to yield a thiolate anion. This is followed by a C-N bond rotation and an intramolecular 1,2-addition, ultimately leading to the final pyrrolothiazine product. chemrxiv.org Computational studies using DFT have also been applied to understand the charge delocalization in cycloimmonium ylides, which can serve as precursors in the synthesis of related fused heterocyclic systems. researchgate.net

Reaction Studied Computational Method Key Mechanistic Insights Source
Domino 1,3-dipolar cycloaddition/rearrangementDFT (M06-2X)Elucidation of a multi-step sequence: hydropyrrolo-thiazole ring-opening, C-N bond rotation, and intramolecular addition. chemrxiv.org
Charge delocalization in cycloimmonium ylidesDFTAnalysis of charge distribution in precursor molecules for cycloaddition reactions. researchgate.net

Molecular Modeling of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of this compound derivatives and their interactions with biological macromolecules. imicams.ac.cn

A significant application of molecular modeling for this scaffold has been in the field of antiviral research. researchgate.net Docking studies were used to investigate the binding conformation of a novel diethyl 1-(4-nitrobenzyl)-4-(4-nitrophenyl)-2,2-dioxooctahydro-2-pyrrolo[2,1-c] imicams.ac.cnmdpi.comthiazine-1,3-dicarboxylate derivative into the active site of the HIV-1 reverse transcriptase enzyme. researchgate.net These simulations provided insights into the probable binding mode, complementing experimental findings and guiding the design of more potent inhibitors. researchgate.netnih.gov The results of such modeling studies are fundamental for structure-activity relationship (SAR) analysis. nih.gov

Derivative Type Modeling Technique Purpose of Study Source
Diaryl this compound derivativesMolecular ModelingGeneral structural and property evaluation. imicams.ac.cn
Diethyl-dioxooctahydropyrrolo[2,1-c] imicams.ac.cnmdpi.comthiazine (B8601807)Molecular DockingTo determine the probable binding conformation into the HIV-1 reverse transcriptase active site. researchgate.net

Conformational Analysis through Computational Methods for this compound Systems

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis through computational methods explores the potential energy surface of a molecule to identify stable, low-energy conformers. drugdesign.org

For this compound systems, conformational analysis has been performed using data from single-crystal X-ray diffraction, which provides precise atomic coordinates. iucr.orgresearchgate.net The analysis of a specific diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] imicams.ac.cnmdpi.comthiazine-1,3-dicarboxylate complex revealed specific conformations for its constituent rings. iucr.org The five-membered pyrrolo ring was found to adopt an envelope conformation, while the six-membered thiazine ring exists in a near-chair conformation. iucr.orgresearchgate.net These findings are quantitatively described by puckering parameters, which define the degree and nature of the non-planarity of the rings. iucr.org

Ring System Observed Conformation Puckering Parameters Source
Pyrrolo ringEnvelopeQ(2) = 0.386 (3) Å, φ(2) = 0.6 (6)° iucr.org
Thiazine ringNear ChairQ = 0.607 (2) Å, θ = 171.65 (19)°, φ = 3.3 (3)° iucr.org

In Silico Predictions for Biological Activity of this compound Scaffolds

In silico methods use computer simulations to predict the biological activity of chemical structures, accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing. uni-wuerzburg.de These predictions are often based on molecular docking, quantitative structure-activity relationship (QSAR) models, and pharmacophore mapping. nih.gov

For the this compound scaffold, in silico studies have highlighted its potential in medicinal chemistry. An early study suggested that pyrrolo-thiazine-2-carbaldehyde scaffolds possess significant anticancer activity, specifically with respect to the B-Raf kinase, which is implicated in non-small cell lung cancer. chemrxiv.org More detailed molecular docking studies have been performed on a novel pyrrolo-thiazine derivative, predicting its potential as a selective inhibitor of HIV-1 reverse transcriptase. researchgate.net The computational analysis identified key interactions within the enzyme's binding pocket, corroborating its potential as an antiviral agent. researchgate.net The pyrrolotriazinone scaffold, a related structure, has also been noted as an underexplored but promising core for drug design, with some derivatives showing antifungal activity. nih.gov

This compound Scaffold/Derivative Computational Method Predicted Biological Target/Activity Source
Pyrrolo-thiazine-2-carbaldehydeIn silico studyAnticancer (B-Raf kinase) chemrxiv.org
Diethyl 1-(4-nitrobenzyl)-4-(4-nitrophenyl)-2,2-dioxooctahydro-2-pyrrolo[2,1-c] imicams.ac.cnmdpi.comthiazine-1,3-dicarboxylateMolecular DockingAntiviral (HIV-1 Reverse Transcriptase inhibitor) researchgate.net

Biological Activity and Mechanistic Investigations of Pyrrolothiazine Derivatives

Inhibition of Specific Biological Targets by Pyrrolothiazine Derivatives

The unique structural framework of this compound derivatives makes them promising candidates for targeting specific enzymes and proteins involved in disease pathways.

A novel series of this compound and pyrrolopyrimidine derivatives has been synthesized and evaluated for their ability to inhibit the production of Tumor Necrosis Factor Stimulated Gene-14 (TSG-14), also known as Pentraxin 3 (PTX3). nih.govekb.eg In one study, a series of N-substituted this compound derivatives were tested, with the N-ethyl derivative (compound 4e) showing significant inhibitory activity, reducing TSG-14 production by 70%. nih.govresearchgate.net This highlights the potential of the this compound scaffold in developing agents that can modulate inflammatory pathways involving TSG-14. nih.gov

Table 1: Inhibition of TSG-14 Production by this compound and Pyrrolopyrimidine Derivatives

Compound Class Derivative Inhibition Percentage (%)
This compound N-ethyl derivative (4e) 70
Pyrrolopyrimidine S-sec-butyl derivative (6e) 80

Data sourced from Hilmy et al., 2014. nih.govresearchgate.net

The pyrrolo-fused heterocyclic core is a common feature in many kinase inhibitors. rsc.org While direct studies on this compound as B-Raf kinase inhibitors are specific, related structures like pyrazole-based compounds have been identified as potent and selective ATP-competitive inhibitors of B-Raf kinase. nih.gov These inhibitors have demonstrated the ability to suppress downstream ERK phosphorylation in tumor models. nih.gov The development of B-Raf inhibitors is crucial as mutations in the B-Raf gene are linked to several cancers. mdpi.com Pyrrolotriazine analogs have also been developed as pan-Aurora kinase inhibitors, demonstrating that the broader class of pyrrolo-fused heterocycles is a viable scaffold for targeting various kinases. nih.gov Furthermore, pyrrole (B145914) derivatives have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR. nih.gov The structural similarities suggest that the this compound scaffold could also be explored for its potential to inhibit kinases like B-Raf.

Enzyme inhibitors block an enzyme's activity, often by binding to its active site and preventing the substrate from binding. wikipedia.org The mechanism can be reversible or irreversible. wikipedia.org For pyrrole derivatives, studies have shown they can act as competitive inhibitors of enzymes like EGFR and VEGFR, binding to the enzyme to form stable complexes. nih.gov Some inhibitors may also function through non-specific mechanisms, such as forming aggregates that sequester the enzyme. nih.govpsu.edu In the case of some pyrazole (B372694) derivatives, which are structurally related to pyrrolothiazines, they have been shown to act as non-competitive mixed inhibitors of enzymes like tyrosinase. researchgate.net The specific mechanism of inhibition by this compound compounds depends on the target enzyme and the specific substitutions on the this compound core. For instance, some pyrrolotriazinone derivatives have been developed as inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP IV) and Phosphodiesterase-9 (PDE-9). nih.gov

Antimicrobial Activity of this compound Derivatives

The search for new antimicrobial agents is critical due to rising drug resistance. jrespharm.com this compound derivatives and related heterocyclic compounds have shown promise in this area. researchgate.net

Pyrrole and thiazole (B1198619) derivatives are known to possess a broad range of biological activities, including antibacterial effects. biointerfaceresearch.com Studies on related structures provide insight into the potential of pyrrolothiazines. For example, certain triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One particular compound, 2e, exhibited significant activity with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. mdpi.com Similarly, novel pyridazinone derivatives have demonstrated potent activity against resistant bacterial strains, with some compounds showing MIC values as low as 3.74 µM. mdpi.com The mechanism for some related triazole derivatives involves the destruction of the bacterial cell membrane and inhibition of DNA gyrase. mdpi.com

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

Compound Class Compound Organism MIC (µg/mL)
Triazolo[4,3-a]pyrazine 2e Staphylococcus aureus 32
Triazolo[4,3-a]pyrazine 2e Escherichia coli 16
Ampicillin (Control) - Staphylococcus aureus 32
Ampicillin (Control) - Escherichia coli 8

Data sourced from Al-Ostath et al., 2023. mdpi.com

This compound and its related scaffolds have also been investigated for their antifungal properties. researchgate.netresearchgate.net Pyrrole derivatives have been synthesized and screened for activity against fungi such as Aspergillus niger and Candida albicans. jmcs.org.mx In one study, a synthesized pyrrole derivative (compound 3e) showed activity comparable to the reference drug Clotrimazole against both A. niger and C. albicans. jmcs.org.mx Pyrazoleacetamide derivatives have also been identified as promising antifungal agents, with some compounds showing an MIC value of 50 μg/ml against C. albicans and A. niger. nih.gov Furthermore, certain isoxazolol pyrazole carboxylate derivatives demonstrated potent antifungal activity against the plant pathogen Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more effective than the commercial fungicide carbendazol. mdpi.com

Table 3: Antifungal Activity of Selected Heterocyclic Derivatives

Compound Class Compound Organism Activity Metric Value
Isoxazolol pyrazole carboxylate 7ai Rhizoctonia solani EC50 (μg/mL) 0.37
Carbendazol (Control) - Rhizoctonia solani EC50 (μg/mL) 1.00
Pyrazoleacetamide OK-7, OK-8 Candida albicans MIC (μg/mL) 50
Pyrazoleacetamide OK-7, OK-8 Aspergillus niger MIC (μg/mL) 50

Data sourced from Wang et al., 2020 and Karale et al., 2024. nih.govmdpi.com

Antiviral Activity of this compound Derivatives

This compound derivatives have emerged as a noteworthy class of compounds with a broad spectrum of antiviral activities. Research has demonstrated their potential against various viral pathogens, including those responsible for gastroenteritis and other significant human diseases.

A study focusing on gastroenteric viral infections revealed that certain novel pyrrole, pyrrolo[2,3‑d]pyrimidine, and pyrrolo[3,2‑e] pharaohacademy.comekb.egnih.govtriazolo[4,3‑c]pyrimidine derivatives exhibited significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Molecular docking studies suggested that these compounds may exert their antiviral effects by targeting the viral polymerase enzymes of these viruses. nih.gov For instance, the root-mean-square deviation (RMSD) value for compound 5d when docked with the Coxsackievirus polymerase was higher than that for the rotavirus polymerase, indicating a more stable interaction that correlates with its observed biological activity. nih.gov

Furthermore, the broader class of pyrrole derivatives, to which pyrrolothiazines belong, has shown promise against a range of viruses. ekb.egresearchgate.net For example, some pyrrole adducts have been found to be potent against the Yellow Fever Virus. benthamscience.com The versatility of the pyrrole scaffold allows for the synthesis of a wide array of derivatives with potential antiviral applications. benthamscience.com While specific studies on this compound against a wide panel of viruses are still emerging, the documented activity of related pyrrole structures underscores the potential of this chemical class in antiviral drug discovery. pharaohacademy.comresearchgate.netnih.govmdpi.com

Table 1: Antiviral Activity of Selected this compound and Related Derivatives

Compound ClassTarget Virus(es)Key Findings
Pyrrolo[2,3‑d]pyrimidine and related derivativesRotavirus Wa, Coxsackievirus B4Significant antiviral activity observed; molecular docking suggests viral polymerase as a potential target. nih.gov
Pyrrole adductsYellow Fever VirusPotent activity demonstrated in Vero cells. benthamscience.com
N-acetyl 4,5-dihydropyrazoleVaccinia virusActive at subtoxic concentrations in HEL cell cultures. nih.gov
Camphene derivative with pyrrolidine (B122466) cycleInfluenza virus, Ebola virus, Hantaan virusBroad-spectrum antiviral activity observed. mdpi.com

Anti-inflammatory and Analgesic Properties of this compound Derivatives

The anti-inflammatory and analgesic potential of this compound derivatives has been a significant area of investigation, with several compounds showing promising results in preclinical studies. These properties are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. mdpi.com These compounds exhibited IC50 values for COX-1 and COX-2 in the micromolar range, with some derivatives showing higher anti-inflammatory and analgesic activities than the standard drug ibuprofen. mdpi.com Notably, certain compounds also displayed a better safety profile regarding acute ulcerogenicity. mdpi.com Docking studies revealed that these compounds fit well into the binding sites of both COX-1 and COX-2, with some also showing high binding affinity for 5-LOX, suggesting a dual inhibitory mechanism. mdpi.com

Other studies have highlighted the potential of pyrrolizine derivatives as anti-inflammatory agents. pharaohacademy.comchemrxiv.org For instance, some pyrrolizine-based compounds have shown a significant reduction in rat paw edema compared to ketorolac (B1673617). mdpi.com The pyrrole heterocycle is a common feature in several nonsteroidal anti-inflammatory drugs (NSAIDs), including ketorolac and tolmetin, further emphasizing the therapeutic potential of this structural motif. ekb.egpensoft.net Research has also explored hybrid molecules, such as those combining the pyridothiazine-1,1-dioxide core with other pharmacophores like arylpiperazine, which have demonstrated potent anti-inflammatory activity. mdpi.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives

Compound SeriesTarget(s)Key Findings
N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamidesCOX-1, COX-2, 5-LOXHigher anti-inflammatory and analgesic activity than ibuprofen; some with better gastric safety profile. mdpi.com
Pyrrolizine derivativesCOX enzymesSignificant reduction in rat paw edema. mdpi.com
Pyridothiazine-1,1-dioxide derivatives with arylpiperazinylpropyl moietyNot specifiedProven analgesic activity in writhing syndrome test. mdpi.com
Pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazolesCOX-2Selective COX-2 inhibitors with potent anti-inflammatory activity. mdpi.com
N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinoneCOX/LOXDual inhibitors with anti-inflammatory and antioxidant properties. mdpi.com

Antidiabetic Activity of this compound Derivatives

The exploration of this compound and related heterocyclic compounds for the management of diabetes mellitus is a growing field of research. These derivatives have shown potential as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.

While direct studies on this compound derivatives for antidiabetic activity are limited in the provided context, the broader class of pyrrole-containing compounds has demonstrated significant potential. ekb.egresearchgate.net For instance, various pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase. nih.gov Structure-activity relationship (SAR) studies of these compounds have revealed that the presence of electron-donating groups, such as a p-methoxy group, can enhance their inhibitory activity. nih.gov

Furthermore, pyrazole derivatives, which share structural similarities with pyrrolothiazines, have been extensively studied for their antidiabetic properties. mdpi.comresearchgate.netnih.gov Several pyrazole-containing agents have been reported as potent antidiabetic and hypoglycemic agents. researchgate.net Pyrazolo[3,4-b]pyridine derivatives, for example, have shown excellent α-amylase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug acarbose (B1664774). mdpi.com The development of these related heterocyclic systems provides a strong rationale for the investigation of this compound derivatives as potential antidiabetic agents.

Table 3: Antidiabetic Activity of Related Heterocyclic Derivatives

Compound ClassTarget Enzyme(s)Key Findings
Pyrrolidine derivativesα-amylase, α-glucosidasePotent inhibition, with electron-donating groups enhancing activity. nih.gov
Pyrazolo[3,4-b]pyridine derivativesα-amylaseExcellent inhibitory activity, superior to acarbose in some cases. mdpi.com
Benzodioxole grafted spirooxindole pyrrolidinyl derivativesα-glucosidase, α-amylasePotent dual inhibition. rsc.org
Pyrazole sulfonylurea derivativesNot specifiedModerate hypoglycemic activity. nih.gov

Other Reported Biological Activities of this compound Derivatives (e.g., Anticonvulsant, Antihyperlipidemic, Antidepressant, Antiallergic)

Beyond the activities already discussed, this compound and its related structures have been associated with a range of other pharmacological effects, highlighting the versatility of this chemical scaffold.

Anticonvulsant Activity: Several pyrrole and pyrrolizine derivatives have been investigated for their potential to treat epilepsy. pharaohacademy.comresearchgate.net For example, a series of novel pyrrole[1,2-a]pyrazine derivatives displayed promising seizure protection in various animal models of epilepsy, with efficacy comparable to standard anticonvulsant drugs. nih.gov The stereochemistry and conformational preferences of the pyrrole[1,2-a]pyrazine core were found to be critical for their in vivo pharmacological activity. nih.gov Additionally, hybrid compounds incorporating a 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core have shown significant anticonvulsant activity in multiple preclinical tests. nih.gov

Antihyperlipidemic Activity: Certain pyrrole derivatives have demonstrated lipid-lowering properties. ekb.egresearchgate.netresearchgate.net Atorvastatin, a well-known antihyperlipidemic drug, is a pyrrole derivative that acts as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. researchgate.net The potential for this compound derivatives to exhibit similar activities is an area of interest for future research.

Antidepressant Activity: The pyrrole nucleus is also found in compounds with antidepressant properties. ekb.egresearchgate.net This suggests that this compound derivatives could be explored for their potential effects on the central nervous system and mood disorders.

Antiallergic Activity: Studies on pyrazine (B50134) derivatives have revealed potent antiallergic activity. nih.gov Specifically, compounds bearing a 5-tetrazolyl group showed strong inhibition of allergic histamine (B1213489) release. nih.gov The structural similarity between pyrazine and thiazine (B8601807) rings suggests that this compound derivatives might also possess antiallergic properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound and its analogues, several SAR studies have provided valuable insights into the structural features required for their various pharmacological effects.

In the context of anti-inflammatory activity , SAR studies on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives revealed that the nature of the substituent at the 6-position of the pyrrolizine ring significantly influences activity. mdpi.com For instance, the replacement of a chloro atom with a 4-methylpiperazin-1-yl group led to a sharp decrease in anti-inflammatory activity. mdpi.com

For antidiabetic activity , SAR studies of pyrrolidine derivatives highlighted the importance of electron-donating groups. nih.gov A para-methoxy group on an aromatic ring attached to the pyrrolidine scaffold was found to significantly enhance α-amylase and α-glucosidase inhibition. nih.gov

In the realm of anticonvulsant activity , the stereochemistry of the pyrrole[1,2-a]pyrazine core was identified as a critical factor for in vivo efficacy. nih.gov This indicates that the three-dimensional arrangement of the molecule is essential for its interaction with the biological target.

Regarding antiallergic activity , SAR studies of pyrazine derivatives showed that the introduction of a 5-tetrazolyl group was more effective than a carboxyl group in inhibiting histamine release. nih.gov Furthermore, introducing a spacer like -CONH- or -NHCO- between the pyrazine ring and the tetrazolyl group greatly enhanced the activity. nih.gov

While comprehensive SAR studies specifically on the this compound nucleus are still evolving, the findings from related heterocyclic systems provide a solid foundation for the rational design of new and more potent this compound derivatives. researchgate.netnuph.edu.ua

Elucidation of Biological Action Mechanisms for this compound Compounds

Understanding the mechanism of action at a molecular level is fundamental for the development of safe and effective drugs. For this compound derivatives, mechanistic studies have begun to unravel how these compounds exert their biological effects.

The anti-inflammatory and analgesic effects of many this compound and related derivatives are attributed to the inhibition of COX-1 and COX-2 enzymes. mdpi.commdpi.com Some derivatives have also been shown to inhibit 5-LOX, making them dual inhibitors with a potentially broader anti-inflammatory profile. mdpi.com Molecular docking studies have helped to visualize the binding interactions of these compounds within the active sites of these enzymes. mdpi.com

The antiviral mechanism of some this compound-related compounds is thought to involve the inhibition of viral polymerase enzymes, which are essential for viral replication. nih.gov Molecular dynamics simulations have provided insights into the stability of the compound-enzyme complexes, correlating with their observed antiviral potency. nih.gov

For antidiabetic activity , the primary mechanism identified for related heterocyclic compounds is the inhibition of α-amylase and α-glucosidase. nih.govmdpi.com By inhibiting these enzymes, the compounds can slow down the digestion of carbohydrates and reduce postprandial glucose levels.

The anticonvulsant mechanism of some pyrrole[1,2-a]pyrazine derivatives does not appear to involve the inhibition of voltage-dependent sodium channels, a common target for many antiepileptic drugs. nih.gov This suggests that these compounds may act through alternative pathways, which warrants further investigation.

While the mechanisms of action for some biological activities of this compound derivatives are beginning to be understood, for many of their effects, the precise molecular targets and signaling pathways remain to be fully elucidated. researchgate.netmdpi.com Further research is needed to comprehensively map the mechanistic landscape of this promising class of compounds.

Future Directions and Emerging Research Avenues for Pyrrolothiazine Compounds

Development of Novel Pyrrolothiazine Frameworks

The exploration of new chemical space is a cornerstone of modern drug discovery, and the development of novel molecular frameworks is critical for identifying compounds with unique biological activities. nih.goviucr.org For pyrrolothiazines, research is moving beyond simple substitutions on existing rings to the creation of more complex, multi-functionalized, and stereochemically defined structures.

The inherent structural flexibility of the this compound core allows for the assimilation of various heteroatoms and functional groups, which can be used to explore different avenues for biologically active heterocycles. nih.goviucr.org A key area of development is the synthesis of complex derivatives, such as the creation of diethyl 2,2-dioxo-4-(thiophen-2-yl)-1-[(thiophen-2-yl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c] Current time information in Bangalore, IN.uni-wuerzburg.dethiazine-1,3-dicarboxylate. iucr.org In this compound, the pyrrolo ring adopts an envelope conformation while the thiazine (B8601807) ring is in a near-chair conformation, demonstrating the complex three-dimensional structures that can be achieved. iucr.org

Another strategy involves using pyrrole (B145914) derivatives as precursors for more complex heterocyclic systems. For instance, 2-amino-pyrrole-3-carbonitriles can be reacted with carbon disulfide to yield this compound-2-thiones. ekb.eg These intermediates serve as versatile platforms for further chemical elaboration, leading to a variety of fused heterocyclic systems. ekb.eg The focus is on generating libraries of novel this compound frameworks that can be screened against a wide range of biological targets. The development of chiral pyrrolothiazines is also a significant research avenue, aiming to create enantiomerically pure compounds that can interact more specifically with chiral biological targets like enzymes and receptors. uni-wuerzburg.de

Table 1: Examples of Developing this compound Frameworks

Compound Class Precursor/Method Potential Significance
Poly-substituted Pyrrolo[2,1-c] Current time information in Bangalore, IN.uni-wuerzburg.dethiazines Trisubstituted pyrroles Generation of novel frameworks with potential bioactivity. nih.goviucr.org
This compound-2-thiones Reaction of 2-amino-pyrrole-3-carbonitriles with carbon disulfide. ekb.eg Versatile intermediates for synthesizing other fused heterocyclic systems. ekb.eg

Application of Advanced Synthetic Technologies in this compound Chemistry

Advances in synthetic chemistry are revolutionizing the way complex molecules are constructed, offering greater efficiency, control, and diversity. The application of these technologies to this compound synthesis is expected to accelerate the discovery of new drug candidates. drugdiscoverynews.com

One of the most powerful techniques is the 1,3-dipolar cycloaddition , a versatile method for constructing five-membered rings, which is central to forming the pyrrole core of the this compound system. researchgate.net This reaction allows for the combination of a 1,3-dipole with a dipolarophile to rapidly build molecular complexity. researchgate.net The development of organocatalyzed, asymmetric versions of these reactions enables the synthesis of chiral pyrrolothiazines with high enantioselectivity. researchgate.net

Interdisciplinary Research Integrating this compound Chemistry

The complexity of modern biomedical challenges necessitates a collaborative, interdisciplinary approach to research. shepleybulfinch.com The future of this compound chemistry is not confined to the synthesis lab but extends into collaborations with fields such as biology, physics, and computational science. ndhu.edu.tw

Interdisciplinary research centers are becoming hubs for such collaborations, bringing together experts in medicinal chemistry, neuroscience, and chemical biology to tackle complex diseases. burdinola.comcsic.es Within this environment, this compound chemistry can be integrated in several ways:

Chemical Biology and Proteomics: Newly synthesized this compound derivatives can be used as chemical probes to study biological pathways. ircbc.ac.cn By designing compounds that interact with specific proteins, researchers can elucidate the mechanisms of disease and identify new therapeutic targets. Chemical proteomics can be used to understand how these small molecules interact with protein signaling pathways on a global scale. ircbc.ac.cn

Biophysics and Nanotechnology: The physical properties of this compound compounds are also a subject of interdisciplinary study. ndhu.edu.tw Research into their conformational dynamics, electronic properties, and potential for self-assembly can lead to applications in materials science and nanotechnology. For example, understanding the intermolecular interactions, as studied through techniques like Hirshfeld surface analysis, is crucial for designing crystal structures and new materials. iucr.org

Computational Chemistry and Drug Design: In silico methods are indispensable in modern drug discovery. nih.gov Computational chemists can model the interactions between this compound derivatives and their biological targets, predict their pharmacological properties, and guide the design of more potent and selective compounds. This synergy between computational and synthetic chemistry streamlines the optimization process. nih.gov

This integration of disciplines ensures that the design and synthesis of new this compound compounds are guided by a deep understanding of their potential biological function and application.

Exploration of New Therapeutic Areas and Biological Targets for this compound Derivatives

While the full therapeutic potential of pyrrolothiazines is still being uncovered, research into structurally related heterocyclic compounds provides a roadmap for future exploration. The pyrrolo-fused heterocyclic scaffold is recognized as a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net

Emerging research points to several promising therapeutic areas for this compound derivatives:

Oncology: Many nitrogen and sulfur-containing heterocycles exhibit potent anticancer activity. mdpi.comfrontiersin.org The strategy of developing dual inhibitors, such as those targeting both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a promising approach in cancer therapy. frontiersin.org Given that pyrrolo-fused compounds are known to act as kinase inhibitors, this compound derivatives could be designed to target specific kinases involved in cancer cell proliferation and angiogenesis. researchgate.netfrontiersin.org

Infectious Diseases: There is a critical need for new antimicrobial agents. Thiazole-based compounds have shown potent, broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes like DNA gyrase. frontiersin.org This suggests that this compound derivatives could be developed as novel antibacterial or antifungal agents. researchgate.net Furthermore, related heterocyclic compounds have demonstrated antiviral properties, indicating another potential therapeutic avenue. researchgate.netresearchgate.net

Inflammatory and Neurodegenerative Diseases: Anti-inflammatory activity is a common feature of many heterocyclic compounds. researchgate.netnih.gov Aminopyrazole derivatives, for example, are being studied as inhibitors of targets like p38 MAPK, which is implicated in inflammatory responses. nih.gov Given the role of inflammation in neurodegenerative diseases, pyrrolothiazines could be explored for their potential in treating conditions like Alzheimer's or Parkinson's disease. openmedicinalchemistryjournal.comorientjchem.org

Metabolic Diseases: Pyrrolidine (B122466) derivatives have been successfully developed as dual PPARα/γ agonists for the treatment of type 2 diabetes, demonstrating efficacy in lowering glucose and triglyceride levels in preclinical models. nih.gov This highlights the potential for this compound analogs to be investigated for activity against metabolic targets.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Target(s) Rationale based on Related Compounds
Oncology Kinases (e.g., EGFR, VEGFR-2) frontiersin.org Pyrrolo-fused heterocycles act as kinase inhibitors. researchgate.netfrontiersin.org
Infectious Diseases Bacterial DNA Gyrase, Viral Enzymes Thiazole (B1198619) and pyrimidine (B1678525) derivatives show antimicrobial and antiviral activity. researchgate.netfrontiersin.orgresearchgate.net
Inflammatory Diseases p38 MAPK, Cyclooxygenase (COX) Aminopyrazoles and other heterocycles exhibit potent anti-inflammatory effects. researchgate.netnih.gov
Neurodegenerative Diseases Targets related to neuroinflammation Thiazolidinones are being explored for neurodegenerative conditions. orientjchem.org

The continued exploration of these and other biological targets will undoubtedly expand the therapeutic applications of the versatile this compound scaffold.

Q & A

Q. How to ensure ethical rigor in this compound-related animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design transparency. Report sample size justification, randomization methods, and humane endpoints. Use in silico or ex vivo models (e.g., organoids) to reduce animal use .

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